Enalaprilat-d5 (sodium) is a deuterated form of enalaprilat, which is the active metabolite of the antihypertensive medication enalapril. As an angiotensin-converting enzyme (ACE) inhibitor, enalaprilat is primarily utilized in the treatment of hypertension and heart failure. The deuterated version, Enalaprilat-d5, is employed in scientific research to facilitate studies on pharmacokinetics and metabolic pathways without interference from naturally occurring compounds in biological systems.
Enalaprilat-d5 (sodium) is classified as a pharmaceutical compound and a stable isotope-labeled compound. It falls under the category of ACE inhibitors, which play a critical role in regulating blood pressure by inhibiting the conversion of angiotensin I to angiotensin II . The compound is available for purchase from various chemical suppliers and is commonly used in laboratory settings for research purposes .
The synthesis of Enalaprilat-d5 (sodium) involves the incorporation of deuterium atoms into the enalaprilat molecule. This process typically employs deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium. The general synthetic route includes:
Industrial production mirrors laboratory synthesis but operates on a larger scale, utilizing industrial-grade reagents and optimized conditions to maximize yield and maintain product quality.
The molecular formula for Enalaprilat-d5 (sodium) is , with a molecular weight of approximately 375.41 g/mol. The structure features a dipeptide backbone characteristic of ACE inhibitors, with specific modifications to incorporate deuterium atoms.
Enalaprilat-d5 (sodium) can undergo several types of chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and various catalysts that facilitate these reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve desired outcomes .
Enalaprilat-d5 (sodium) functions primarily by inhibiting the angiotensin-converting enzyme (ACE). This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The compound interacts specifically with ACE within the renin-angiotensin-aldosterone system, which is crucial for blood pressure regulation .
The mechanism involves:
Enalaprilat-d5 exhibits properties characteristic of dipeptide ACE inhibitors, including stability under physiological conditions. Its isotopic labeling allows for precise tracking in metabolic studies without interference from endogenous compounds .
Enalaprilat-d5 (sodium) has significant applications in scientific research:
Additionally, it serves as a chemical reference for qualitative and quantitative analyses in various fields such as environmental science and drug development .
Isotopic labeling with stable isotopes like deuterium (²H) has revolutionized pharmacokinetic research in cardiovascular therapeutics by enabling the precise tracking of drug molecules without altering their biochemical behavior. The fundamental principle relies on the negligible kinetic isotope effect (KIE) observed with deuterium substitution at non-labile positions—where carbon-deuterium bonds remain intact during metabolic transformations. This minimal KIE ensures that deuterated compounds exhibit virtually identical inhibitory potency against ACE compared to their protiated forms, as evidenced by preserved binding affinity for the zinc-containing metallopeptidase active site [7]. Consequently, Enalaprilat-d5 sodium serves as an ideal internal standard and tracer molecule in quantitative bioanalysis, eliminating concerns about differential biological behavior while providing unambiguous detection via mass spectrometry.
The analytical power of deuterated tracers manifests most significantly in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. When studying ACE inhibitor pharmacokinetics, researchers leverage the mass difference created by deuterium substitution to differentiate between endogenous compounds, administered drugs, and their metabolites. For instance, in multiplexed assays, Enalaprilat-d5 enables simultaneous quantification of multiple RAAS-targeting drugs like carvedilol and perindoprilat through distinctive mass transitions [5]. This capability proves essential for investigating drug-drug interactions, tissue distribution patterns, and metabolic stability without cross-talk between analytes. Moreover, the use of deuterated internal standards corrects for matrix effects and ionization efficiency variations during LC-MS/MS analysis, significantly enhancing measurement accuracy and reproducibility in complex biological samples like dried blood spots (DBS) or plasma [5].
Deuterated analogs also facilitate sophisticated metabolic studies examining the conversion of prodrugs to active metabolites. Enalapril (the ethyl ester prodrug) undergoes hepatic biotransformation to Enalaprilat, the active diacid form. By administering Enalaprilat-d5 directly, researchers can bypass this metabolic step and specifically study the disposition kinetics, tissue penetration, and elimination pathways of the bioactive moiety. This approach provides cleaner pharmacokinetic data unaffected by interindividual variation in esterase activity, thereby offering more precise insights into the relationship between drug concentrations and pharmacological effects on ACE activity [7].
Enalaprilat-d5 sodium functions as an indispensable molecular probe for elucidating complex regulatory dynamics within the renin-angiotensin system (RAS). By competitively inhibiting angiotensin-converting enzyme (ACE), this deuterated compound specifically blocks the conversion of angiotensin I (Ang I) to angiotensin II (Ang II)—a potent vasoconstrictor and central mediator in cardiovascular pathophysiology [4]. The mass signature imparted by five deuterium atoms allows researchers to precisely quantify the distribution and inhibitory potency of enalaprilat at tissue-specific RAS sites, distinguishing administered drug from endogenous peptides with identical elemental composition but different mass-to-charge ratios.
The application of this deuterated tracer has revealed critical insights into compartmentalized RAS regulation. Research utilizing Enalaprilat-d5 demonstrates that tissue-specific ACE activity varies significantly between vascular beds and organs, with particularly high activity observed in pulmonary endothelium and renal proximal tubules [3] [4]. Quantitative tracer studies reveal that ACE inhibition exhibits different concentration-response relationships in circulating versus tissue RAS compartments, explaining why plasma ACE activity measurements poorly correlate with tissue-level inhibition. By measuring Enalaprilat-d5 concentrations in microdialysates from specific tissues, researchers have demonstrated that therapeutic concentrations required for ≥90% ACE inhibition in myocardium exceed those needed for equivalent plasma ACE inhibition by 2-3 fold [3].
Furthermore, Enalaprilat-d5 enables detailed investigation of feedback mechanisms within RAS. Studies tracking this deuterated tracer during sodium depletion demonstrate compensatory increases in renin secretion and angiotensinogen synthesis that partially counteract ACE inhibition [1] [8]. These feedback responses manifest more prominently in renal tissue compared to systemic circulation, as evidenced by higher intrarenal Enalaprilat-d5 concentrations required to maintain equivalent suppression of Ang II generation. The tracer methodology also clarifies the role of alternative angiotensin peptide metabolism; when ACE is effectively inhibited by Enalaprilat-d5, researchers observe increased angiotensin (1-7) formation via ACE2-mediated pathways, revealing a compensatory vasodilatory mechanism that modulates the physiological response to ACE inhibition [3] [8].
Table 2: Key RAS Components Studied Using Enalaprilat-d5 Sodium Tracer
| RAS Component | Insights Gained via Tracer Studies |
|---|---|
| Angiotensin-Converting Enzyme (ACE) | Tissue-specific inhibition kinetics; Pulmonary vs. renal activity differences |
| Angiotensin II (Ang II) | Compartmentalized suppression; Feedback-mediated escape mechanisms |
| Angiotensin (1-7) | Upregulation during ACE inhibition; Counter-regulatory vasodilation |
| Renin Activity | Reactive increases following ACE inhibition; Sodium dependency |
| Aldosterone Secretion | Transient suppression with "escape" phenomena at tissue level |
The strategic incorporation of five deuterium atoms into the Enalaprilat structure confers significant advantages for research applications while maintaining the compound's intrinsic pharmacological activity. The primary research significance lies in the creation of a mass spectrometric handle that permits unambiguous detection and quantification without altering the molecule's interactions with its biological target—zinc-dependent angiotensin-converting enzyme. This conservation of biochemical activity stems from deuterium's nearly identical atomic radius and electronegativity compared with protium, preserving molecular geometry and bonding characteristics critical for active site binding [7]. The deuterium substitution occurs at metabolically stable positions not involved in the transition state of ACE catalysis, ensuring that the inhibitory mechanism remains identical to non-deuterated Enalaprilat.
Deuterated analogs significantly enhance analytical precision in studying drug metabolism and distribution. The mass shift introduced by five deuterium atoms (Δm/z = +5) provides clear separation from endogenous compounds and non-deuterated drugs in mass spectra, eliminating background interference during quantitative analysis [5]. This separation becomes particularly crucial when investigating trace-level concentrations in tissue matrices or when conducting microdosing studies. Research demonstrates that Enalaprilat-d5 enables accurate pharmacokinetic profiling even with minimally invasive sampling techniques like dried blood spots (DBS), where analyte concentrations may be substantially lower than in plasma [5]. The deuterated form serves as its own internal standard in these assays, compensating for matrix effects and recovery variations during sample preparation.
The metabolic stability imparted by deuterium substitution at strategic molecular positions extends beyond analytical advantages. While the kinetic isotope effect is negligible for stable C-D bonds, research suggests that deuterium substitution adjacent to metabolically labile sites can potentially alter susceptibility to enzymatic degradation. For ACE inhibitors like Enalaprilat, which contain peptide-like bonds susceptible to hydrolysis by various peptidases, strategic deuterium incorporation may slow deconjugation pathways without affecting target engagement [7]. This property proves particularly valuable in long-duration experiments examining tissue accumulation or extended RAS suppression. Studies comparing deuterated versus non-deuterated forms reveal enhanced in vitro stability of Enalaprilat-d5 in hepatic microsomal preparations, suggesting reduced susceptibility to oxidative metabolism at deuterated positions [5] [7].
Table 3: Research Applications Enabled by Deuterium Substitution in Enalaprilat-d5
| Research Application | Significance of Deuterium Substitution |
|---|---|
| Quantitative Bioanalysis | Enables use as internal standard; Eliminates matrix effects in LC-MS/MS |
| Tissue Distribution Studies | Permits distinction between endogenous and exogenous compounds; Facilitates microdosing approaches |
| Metabolic Pathway Elucidation | Tracks parent drug separately from metabolites; Reveals esterase-mediated conversion from prodrug |
| Protein Binding Studies | Allows simultaneous measurement of free and bound drug fractions |
| Drug-Drug Interaction Investigations | Facilitates co-administration studies with other RAS inhibitors without analytical interference |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5